4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclocondensation of 4-chloropyrazolo[1,5-a]pyrazines with substituted anthranilic acids . The reaction conditions often include elevated temperatures and the use of catalysts such as palladium complexes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride
- Methylpyrazolo[1,5-a]pyrazine-4-carboxylates
Uniqueness
4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrazine core with a piperidine moiety allows for versatile chemical modifications and a broad range of applications.
Properties
IUPAC Name |
2-methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14-11-17-18(20-8-10-23(17)21-14)22-9-2-3-15(12-22)13-24-16-4-6-19-7-5-16/h4-8,10-11,15H,2-3,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKDYSNIVDKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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